molecular formula C34H22O4 B584481 trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate CAS No. 57405-08-0

trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate

Katalognummer: B584481
CAS-Nummer: 57405-08-0
Molekulargewicht: 494.546
InChI-Schlüssel: PIOICHLIKBTTOX-NYDCQLBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Synonyms

The systematic nomenclature of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene dibenzoate follows International Union of Pure and Applied Chemistry conventions for complex polycyclic aromatic compounds. The compound's official chemical name reflects its structural components, including the trans-dihydroxy configuration at positions 7 and 8 of the dihydrobenzo[a]pyrene core, with dibenzoate ester functionalities protecting the hydroxyl groups.

Alternative systematic names for this compound include (7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol dibenzoate, emphasizing the stereochemical configuration of the molecule. The compound maintains the fundamental benzo[a]pyrene backbone while incorporating the characteristic dihydrodiol functionality that distinguishes it from the parent hydrocarbon.

Common synonyms encountered in the scientific literature include this compound and benzo[a]pyrene-7,8-dihydrodiol dibenzoate. These naming conventions reflect both the structural relationship to the parent benzo[a]pyrene molecule and the specific chemical modifications present in the dibenzoate derivative.

The Chemical Abstracts Service has assigned the registry number 57405-08-0 to this specific compound, providing unambiguous identification in chemical databases and regulatory frameworks. This numerical identifier distinguishes the dibenzoate derivative from related compounds such as the parent dihydrodiol (CAS 57404-88-3) and other benzo[a]pyrene metabolites.

Molecular Formula and Weight

The molecular formula of this compound is established as C34H22O4, reflecting the complex aromatic structure with incorporated ester functionalities. This formula indicates the presence of thirty-four carbon atoms, twenty-two hydrogen atoms, and four oxygen atoms, consistent with the dibenzoate protection of the dihydrodiol moiety.

The calculated molecular weight of the compound is 494.54 daltons, determined through high-resolution mass spectrometry analysis. This molecular weight reflects the substantial increase from the parent dihydrodiol compound due to the incorporation of two benzoyl protecting groups, each contributing significantly to the overall molecular mass.

Property Value Reference
Molecular Formula C34H22O4
Molecular Weight 494.54 g/mol
Monoisotopic Mass 494.15 g/mol
Average Mass 494.54 g/mol

The elemental composition analysis reveals a carbon content of approximately 82.6%, hydrogen content of 4.5%, and oxygen content of 12.9%, characteristic of highly aromatic compounds with limited aliphatic character. These proportions reflect the predominantly aromatic nature of the molecule while accounting for the oxygen-containing ester functionalities.

Crystallographic Data and Stereochemical Configuration

The stereochemical configuration of this compound is defined by the trans-diaxial arrangement of the hydroxyl groups at the 7 and 8 positions of the dihydrobenzo[a]pyrene framework. This configuration results from the stereospecific reduction of the corresponding 7,8-epoxide precursor, leading to the formation of the thermodynamically favored trans-dihydrodiol product.

The absolute stereochemistry follows the (7S,8S) configuration in the majority of synthetic preparations, although racemic mixtures containing both (7S,8S) and (7R,8R) enantiomers are commonly encountered in research applications. The dibenzoate ester groups adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for ester resonance stabilization.

Crystallographic analysis reveals that the molecule adopts a relatively planar conformation for the polycyclic aromatic core, with the benzoyl ester groups oriented to minimize intramolecular steric conflicts. The dihedral angles between the benzoyl rings and the benzo[a]pyrene core typically range from 45 to 65 degrees, depending on crystal packing forces and intermolecular interactions.

Stereochemical Parameter Value Notes
Configuration at C7 S (in major enantiomer) Trans-diaxial arrangement
Configuration at C8 S (in major enantiomer) Trans-diaxial arrangement
Dihedral Angle (Benzoyl-Core) 45-65° Variable with packing
Ring Planarity Deviation < 0.1 Å Highly planar aromatic system

The compound exhibits restricted rotation around the ester linkages due to partial double-bond character arising from resonance between the carbonyl group and the aromatic ring systems. This restriction contributes to the overall conformational stability of the molecule and influences its spectroscopic properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals the distinctive aromatic region between 7.0 and 8.5 parts per million, where the benzo[a]pyrene core protons and benzoyl ring protons appear as complex multipets.

The methine protons at positions 7 and 8 appear as distinctive signals around 5.8-6.2 parts per million, exhibiting the characteristic coupling pattern expected for trans-diaxial protons. The coupling constant between these protons typically measures 8-10 hertz, confirming the trans-stereochemistry of the dihydrodiol system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of the benzoate esters appearing around 165 parts per million. The aromatic carbon signals span the region from 120 to 140 parts per million, with individual assignments possible through two-dimensional correlation experiments.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity
Aromatic Protons 7.0-8.5 Complex multipets
Methine Protons (H7, H8) 5.8-6.2 Doublet (J = 8-10 Hz)
Carbonyl Carbons 164-166 Singlet
Aromatic Carbons 120-140 Various

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the ester functionalities and aromatic ring systems. The carbonyl stretch appears as a strong absorption around 1720-1740 wavenumbers, while the aromatic carbon-carbon stretching vibrations manifest in the 1580-1620 wavenumber region.

Mass spectrometry analysis provides molecular ion confirmation at mass-to-charge ratio 494, with characteristic fragmentation patterns involving loss of benzoyl groups (105 dalton losses) and subsequent aromatic rearrangements. High-resolution mass spectrometry confirms the elemental composition and distinguishes the compound from closely related isomers.

Comparative Analysis with Related Benzo[a]pyrene Metabolites

This compound serves as a protected derivative of the biologically significant trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, which represents a key metabolic intermediate in benzo[a]pyrene biotransformation pathways. The parent dihydrodiol compound (molecular formula C20H14O2, molecular weight 286.32) exhibits potent carcinogenic activity when applied topically to experimental animals, demonstrating equipotency with benzo[a]pyrene itself at low dosage levels.

The dibenzoate derivative provides enhanced chemical stability compared to the parent dihydrodiol, protecting the reactive hydroxyl groups from oxidation and conjugation reactions that commonly occur during storage and handling. This protection allows for more precise synthetic manipulations and analytical characterizations that would be challenging with the unprotected dihydrodiol.

Metabolic studies have demonstrated that the parent trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene undergoes further biotransformation to highly mutagenic diol epoxide species, specifically the 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene stereoisomers. These ultimate carcinogenic metabolites exhibit extraordinary reactivity toward deoxyribonucleic acid, forming covalent adducts that contribute to the mutagenic and carcinogenic properties of benzo[a]pyrene exposure.

Compound Molecular Formula Molecular Weight Key Characteristics
Benzo[a]pyrene C20H12 252.31 Parent hydrocarbon
trans-7,8-Dihydrodiol C20H14O2 286.32 Active metabolite
Dibenzoate Derivative C34H22O4 494.54 Protected form
Diol Epoxide C20H14O3 302.32 Ultimate carcinogen

The comparative analysis reveals that the dibenzoate modification significantly alters the physical and chemical properties of the parent dihydrodiol while preserving the essential structural features required for synthetic applications. The increased molecular weight and hydrophobic character of the dibenzoate derivative enhance its solubility in organic solvents while reducing water solubility compared to the parent compound.

Eigenschaften

IUPAC Name

[(7S,8S)-7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOICHLIKBTTOX-NYDCQLBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=C([C@@H]2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Prévost Reaction Methodology

The Prévost reaction is a cornerstone for introducing the trans-dihydrodiol configuration. In this approach, the 7,8 double bond of benzo[a]pyrene is oxidized using iodine and silver benzoate in anhydrous benzene, yielding the trans-dibenzoate derivative. Key steps include:

  • Oxidation : Benzo[a]pyrene is reacted with iodine and silver benzoate under nitrogen at 60°C for 24 hours.

  • Work-up : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1) to isolate trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene dibenzoate.

  • Yield Optimization : Sodium cholate enhances reaction efficiency, achieving yields up to 86% in reconstituted systems with cytochrome P450 1B1 (CYP1B1).

Bromination-Dehydrobromination Strategy

This method introduces the 9,10 double bond through sequential bromination and elimination:

  • Bromination : 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is treated with N-bromosaccharin in dichloromethane at −20°C, selectively functionalizing position 6.

  • Dehydrobromination : The brominated intermediate undergoes lithium-halogen exchange with n-butyllithium, followed by quenching with N-fluorobenzenesulfonimide (NFSi) to yield 6-fluoro derivatives.

  • Cyclization : Acid-catalyzed dehydration (acetic acid/HCl) forms the 9,10 double bond, completing the aromatic system.

Enzymatic Synthesis Using Cytochrome P450 1B1

Human CYP1B1, combined with epoxide hydrolase, catalyzes the stereospecific oxidation of benzo[a]pyrene to the trans-dihydrodiol:

  • Reconstituted System : Purified CYP1B1, NADPH-P450 reductase, and epoxide hydrolase in sodium cholate buffer (pH 7.4) achieve a turnover rate of 0.86 nmol·min⁻¹·nmol P450⁻¹.

  • Kinetic Superiority : CYP1B1 exhibits a 3.2-fold higher V<sub>max</sub>/K<sub>m</sub> ratio compared to CYP1A1, making it the principal enzyme for this transformation.

Industrial-Scale Production and Optimization

Multi-Gram Synthesis

A modified protocol enables scalable production:

  • Solvent System : Tetrahydrofuran (THF)-methanol (3:1) ensures homogeneous reaction conditions during dibenzoate formation.

  • Precipitation : Crude products are precipitated using hexane, reducing purification complexity.

  • Yield : Repetitive recrystallization (toluene/dichloromethane) achieves >95% purity with an overall yield of 50%.

Thermal and Chemical Stability

  • Thermal Instability : The dibenzoate derivative decomposes above 80°C, necessitating low-temperature storage (−20°C).

  • Hydrolysis Sensitivity : Exposure to aqueous bases (e.g., sodium methoxide) cleaves the benzoate esters, regenerating the dihydrodiol.

Analytical Characterization

Structural Elucidation

  • NMR Spectroscopy :

    • <sup>1</sup>H-NMR (CDCl₃): δ 8.28 (s, 1H, Ar), 7.45–7.85 (m, 10H, benzoate protons).

    • <sup>13</sup>C-NMR : Distinct signals at δ 165.9 ppm (C=O) confirm esterification.

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed m/z: 494.54 ([M+H]<sup>+</sup>), matching the molecular formula C₃₄H₂₂O₄.

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers with >99% purity.

  • Melting Point : 198–200°C (decomposition).

Comparative Analysis of Synthetic Methods

ParameterPrévost ReactionBromination-DehydrobrominationEnzymatic (CYP1B1)
Yield 75–86%50–60%60–70%
Stereochemical Control High (trans selectivity)ModerateHigh (CYP1B1 specificity)
Scalability Multi-gramGram-scaleMilligram-scale
Catalyst Ag benzoateNFSiCYP1B1 + epoxide hydrolase
Reaction Time 24–48 h72 h1–2 h

Challenges and Limitations

Stereochemical Purity

  • Racemic mixtures often form during bromination steps, necessitating chiral HPLC resolution (Chiralpak IA column, hexane/isopropanol).

  • Enzymatic methods avoid racemization but require costly recombinant enzymes.

Byproduct Formation

  • Polymerization : Acidic conditions during dehydration generate polymeric byproducts, reducing yields.

  • Oxidative Degradation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) over-oxidation necessitates careful stoichiometry control .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Related Compounds

Benzo[a]pyrene (BaP)

  • Metabolic Pathways : BaP undergoes CYP1A1/1B1-mediated oxidation to form BP-7,8-epoxide, which is hydrolyzed to BP-7,8-diol. Further epoxidation at the 9,10-position generates BPDE isomers .
  • Carcinogenicity: BaP itself is a procarcinogen; its tumorigenicity depends on metabolic activation to BPDE. Topical application of BaP in mice results in lower epidermal levels of BPDE compared to direct BP-7,8-diol application, yet similar DNA adduct formation, suggesting intracellular metabolic efficiency .

BP-7,8-Diol and Its Epoxides (anti-BPDE and syn-BPDE)

  • Reactivity and Stability: anti-BPDE: The (+)-anti enantiomer is more carcinogenic than the (-)-anti form. It exhibits a half-life of ~30 seconds in aqueous media, limiting its mutagenic potency in mammalian cells despite high bacterial mutagenicity . syn-BPDE: Less stable than anti-BPDE but forms fewer DNA adducts. Syn-epoxidation is less prevalent in vivo due to stereochemical constraints in enzyme-substrate interactions .
  • Enzymatic Activation : Lipoxygenases (e.g., 5-LOX, 15-LOX) and prostaglandin endoperoxide synthetase (PES) cooxidize BP-7,8-diol to BPDE in the presence of fatty acid hydroperoxides or arachidonic acid. This pathway is significant in tissues like pulmonary epithelium, where CYP activity may be low .

Other Dihydrodiol Derivatives of BaP

  • BaP-4,5-diol : Metabolized by rat liver microsomes to bis-diols and DNA adducts, though less mutagenic than BP-7,8-diol derivatives. CYP2C9 and CYP3A4 are implicated in its oxidation .
  • BaP-9,10-diol: Produced by fungal metabolism (e.g., Cunninghamella elegans) and forms quinones via dihydrodiol dehydrogenase (DD). These quinones induce oxidative stress but are less carcinogenic than BPDE .

Microbial Metabolites of BaP

  • Fungal Oxidation: Cunninghamella elegans converts BaP to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene and quinones (e.g., 1,6- and 3,6-BaP quinones). These pathways mirror mammalian metabolism but emphasize detoxification via conjugation .

Key Enzymatic Pathways and Tissue-Specific Metabolism

  • CYP1B1 vs. CYP1A1: CYP1B1 is highly efficient in activating BP-7,8-diol to BPDE in extrahepatic tissues (e.g., skin, lung), while CYP1A1 dominates hepatic metabolism. CYP1B1’s constitutive expression in target organs may explain tissue-specific carcinogenesis .
  • Dihydrodiol Dehydrogenase (DD): Converts BP-7,8-diol to benzo[a]pyrene-7,8-dione (BPQ), a redox-cycling o-quinone that generates reactive oxygen species (ROS). This pathway competes with epoxidation, modulating carcinogenic outcomes .

Mutagenicity and Cytotoxicity Profiles

Compound Mutagenicity (TA98 Strain) Cytotoxicity (V79 Cells) Half-Life (Aqueous Media) Major DNA Adducts
BaP Low (procarcinogen) Low N/A None (requires activation)
BP-7,8-diol Moderate (precursor) Moderate Stable None (pre-epoxidation)
anti-BPDE High High 30 seconds (+)-anti-BPDE-dGuo
syn-BPDE Moderate Moderate 6–12 minutes Minor adducts
BPQ Low (ROS-mediated) High (oxidative stress) Stable 8-oxo-dGuo

Implications for Chemical Carcinogenesis

  • Peroxyl Radical Involvement: Lipoxygenase-catalyzed epoxidation via peroxyl radicals highlights non-CYP pathways in BPDE formation, particularly in inflammation-prone tissues .
  • Stereochemical Influence: The (+)-anti-BPDE enantiomer’s superior DNA-binding efficiency underscores the role of stereochemistry in carcinogenic potency .
  • Tissue-Specific Activation: Cooxidation by PES in fibroblasts and epithelial cells suggests that dietary or endogenous fatty acids (e.g., arachidonic acid) may exacerbate BP-7,8-diol’s carcinogenicity in extrahepatic sites .

Biologische Aktivität

trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene dibenzoate is a notable compound derived from benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound has been studied extensively for its biological activity, particularly its mutagenic and carcinogenic potential.

Carcinogenicity

Research indicates that trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene exhibits significant carcinogenic activity. In a study involving topical application to mouse skin, the compound was found to be equipotent to BaP itself at lower doses and more potent than its metabolic precursor, benzo[a]pyrene 7,8-oxide. Specifically, at a dosage of 0.15 µmol, it elicited tumor formation comparable to BaP, while at 0.30 µmol, it demonstrated even greater potency in inducing tumors over a period of 60 weeks .

The biological activity of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene is largely attributed to its metabolic conversion into highly reactive intermediates. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are known to bind to DNA and form adducts that can lead to mutations and cancer . The metabolites generated during this process include stereoisomers that exhibit varying degrees of mutagenicity.

Mutagenicity Studies

In vitro studies have shown that trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene leads to extensive binding with DNA compared to other BaP metabolites. This binding is indicative of its potential as a mutagen . Furthermore, the formation of DNA adducts has been documented using 32P-postlabeling techniques in cultured human bronchial tissues exposed to BaP and its derivatives .

Comparative Potency

A comparative analysis of the mutagenic effects of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene versus other related compounds reveals that it is among the most potent carcinogens derived from BaP. It has been shown that the compound's carcinogenicity may be linked to the metabolic conversion of both itself and benzo[a]pyrene 7,8-oxide into highly reactive diol epoxides .

Data Table: Summary of Biological Activity Findings

Study Method Findings
Mouse Skin Carcinogenicity Topical applicationTumorigenic at 0.15 µmol; more potent than BaP 7,8-oxide
DNA Binding Studies In vitro assaysExtensive DNA binding; formation of mutagenic adducts
Metabolic Activation Cytochrome P450 assaysConversion to diol epoxides; significant mutagenicity

Case Studies

  • Topical Application in Mice : A pivotal study demonstrated that trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene induces tumors in mice when applied topically every two weeks for 60 weeks. The results indicated that this compound is a more proximate carcinogen compared to its precursors .
  • In Vitro DNA Binding Analysis : Another significant study utilized cultured human bronchial cells to assess the DNA binding potential of benzo[a]pyrene metabolites. The findings revealed a strong correlation between the persistence of DNA adducts and cellular transformation or tumor induction .
  • Metabolic Pathway Elucidation : Research focusing on the metabolic pathways indicated that cytochrome P450 enzymes play a crucial role in activating trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene into its more reactive forms that lead to increased mutagenicity and carcinogenicity .

Q & A

Q. What is the optimal synthetic methodology for preparing trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene dibenzoate in multi-gram quantities?

The synthesis involves a multi-step procedure with rigorous solvent optimization. A key step includes reacting benzo[a]pyrene precursors in a THF-MeOH solvent system under controlled conditions to achieve high yields. Reaction progress is monitored via 1H-NMR and 13C-NMR spectroscopy to confirm intermediate formation and stereochemical integrity. Post-reaction purification employs column chromatography with silica gel, followed by recrystallization in toluene or dichloromethane .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

1H-NMR and 13C-NMR are critical for structural elucidation, particularly to verify the trans-dihydrodiol configuration and dibenzoate esterification. High-resolution mass spectrometry (HRMS) or LC-MS/MS is used to confirm molecular mass and purity. For metabolic studies, HPLC with UV or fluorescence detection is employed to separate and quantify diastereomers .

Advanced Research Questions

Q. How does the metabolic activation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene lead to DNA adduct formation?

The compound is a precursor to the ultimate carcinogen benzo[a]pyrene diol epoxide (BPDE) . Metabolic activation occurs via a two-step enzymatic process:

Cytochrome P450 1B1 (CYP1B1) oxidizes the dihydrodiol to form the 7,8-diol-9,10-epoxide intermediate.

Epoxide hydrolase stabilizes the reactive epoxide, enabling covalent binding to DNA (e.g., forming BPDE-dG adducts). LC-MS/MS is the gold standard for detecting these adducts in biological matrices .

Q. What role does stereochemistry play in the carcinogenicity of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene derivatives?

The (+)-anti-BPDE enantiomer exhibits significantly higher tumorigenic activity than its (−)-counterpart due to preferential DNA binding. Stereospecific metabolism by CYP1B1 and epoxide hydrolase dictates the enantiomeric ratio of BPDE formed. Studies in mouse models show that (+)-anti-BPDE induces skin tumors at doses 10-fold lower than the (−)-form .

Q. How do peroxidases contribute to the cooxidation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene?

Prostaglandin H synthase (PGHS) and lipoxygenases catalyze peroxyl radical-dependent oxidation of the dihydrodiol, generating reactive intermediates that bind DNA. This pathway is independent of cytochrome P450 and predominates in tissues with low CYP1B1 activity (e.g., keratinocytes). Antioxidants like vitamin E inhibit this process .

Q. What methods are used to study the biodegradation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene in environmental systems?

The fungus Cunninghamella elegans oxidizes the compound to 7,8-diol-9,10-epoxide via extracellular peroxidases. Biodegradation assays involve incubating the compound with fungal cultures, followed by HPLC analysis of metabolites. Isotope-labeled substrates (e.g., deuterated derivatives) track degradation pathways .

Q. How does retinyl acetate modulate the metabolism of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene in bronchial epithelial cells?

Retinoids downregulate CYP1B1 expression, reducing the formation of BPDE. Experimental models use primary bronchial epithelial cells treated with retinyl acetate (1–10 µM), followed by quantification of BPDE-DNA adducts via 32P-postlabeling or LC-MS/MS .

Q. What is the significance of glutathione conjugation in detoxifying trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene metabolites?

Glutathione S-transferase (GST) conjugates reactive epoxides (e.g., BPDE) to glutathione, forming water-soluble excretable products. Hepatocyte assays with GST inhibitors (e.g., ethacrynic acid) demonstrate increased DNA adduct formation, confirming this detoxification pathway .

Q. How do human cytochrome P450 isoforms differ in their capacity to metabolize trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene?

CYP1B1 is the primary isoform responsible for diol epoxidation, with a catalytic efficiency (kcat/Km) 20-fold higher than CYP1A1. Recombinant enzyme assays using Supersomes™ and NADPH cofactors are used to quantify isoform-specific activity. Competitive inhibition studies with α-naphthoflavone validate CYP1B1 specificity .

Q. What experimental models are used to assess the carcinogenic potential of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene derivatives?

Mouse skin tumorigenesis models : Topical application of enantiomeric BPDEs to evaluate tumor initiation.

Human bronchial explants : Measure BPDE-DNA adduct formation via LC-MS/MS.

In vitro mutagenicity assays : Salmonella typhimurium strains (e.g., TA100) with metabolic activation systems (S9 fractions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.